3-Hydroxycapric acid (3-hydroxydecanoic acid, CAS 5561-87-5) is a 10-carbon medium-chain β-hydroxy fatty acid that serves as a critical structural building block in microbial biosurfactants (rhamnolipids), elastomeric biopolymers (polyhydroxyalkanoates, PHAs), and Gram-negative bacterial endotoxins (Lipid A)[1]. In procurement contexts, it is primarily sourced as a high-purity analytical standard for clinical metabolomics—specifically for biomarker quantification in metabolic disorders and endotoxemia—or as a specialized monomer for synthesizing biodegradable elastomers and biocompatible surfactants [2]. Its bifunctional nature, featuring both a carboxylic acid and a β-hydroxyl group, enables versatile esterification and polymerization workflows that standard non-hydroxylated fatty acids cannot support [3].
Substituting 3-hydroxycapric acid with unhydroxylated capric acid eliminates the β-hydroxyl group necessary for polyesterification into PHAs or glycosidic linkage in rhamnolipids, rendering it useless for these synthetic pathways [1]. Substituting with shorter or longer β-hydroxy fatty acids (e.g., 3-hydroxybutyric acid or 3-hydroxylauric acid) drastically alters the physical properties of the downstream products. In polymer science, chain length dictates crystallinity; replacing the C10 monomer with a C4 monomer shifts the resulting polymer from a flexible elastomer to a brittle plastic [1]. In biosurfactant formulation, altering the C10 tail length disrupts the hydrophilic-lipophilic balance (HLB), significantly raising the critical micelle concentration (CMC) and reducing emulsification efficiency [2].
The incorporation of 3-hydroxydecanoic acid into polyhydroxyalkanoates (PHAs) produces medium-chain-length (mcl-PHA) polymers with distinct elastomeric properties. Copolymers heavily enriched in 3-hydroxydecanoate exhibit glass transition temperatures (Tg) as low as -43 °C and melting temperatures (Tm) around 38-49 °C [1]. In contrast, short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB) possess a Tg of ~4 °C and a Tm of ~175 °C, rendering them stiff and brittle [2]. The C10 pendant group of 3-hydroxycapric acid prevents tight crystalline packing, imparting rubber-like flexibility critical for biomedical scaffolds and flexible packaging.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Tg approx. -43 °C (mcl-PHA enriched with 3-hydroxydecanoate) |
| Comparator Or Baseline | Tg approx. 4 °C (scl-PHA / Poly-3-hydroxybutyrate) |
| Quantified Difference | ~47 °C reduction in Tg, shifting the material from brittle to elastomeric |
| Conditions | Differential scanning calorimetry (DSC) of purified microbial PHAs |
Buyers engineering flexible, biodegradable medical devices or packaging must specify the C10 monomer to achieve necessary elastomeric properties that short-chain alternatives cannot provide.
3-Hydroxycapric acid is the dominant hydrophobic tail in highly active natural rhamnolipids (e.g., Rha-C10-C10). Biosurfactants utilizing the C10-C10 lipid dimer achieve ultra-low critical micelle concentrations (CMC) of 5–20 mg/L and reduce the surface tension of water from 72 mN/m to ~25 mN/m [1]. When synthetic rhamnolipids are formulated with different chain lengths or non-native stereochemistry, the CMC is highly sensitive to the carbon count; for example, specific diastereomers of synthetic C10 rhamnolipids maintain CMCs around 380 μM, whereas altering the chain length or stereochemistry can increase the CMC to 1.7 mM or higher, drastically reducing surfactant efficiency [2].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 5–20 mg/L (natural C10-C10 rhamnolipids) |
| Comparator Or Baseline | >100 mg/L to 1.7 mM (suboptimal chain lengths or synthetic diastereomers) |
| Quantified Difference | Up to 10-40x lower CMC for optimal C10-based rhamnolipids compared to mismatched chain analogs |
| Conditions | Surface tensiometry at air/water interface at standard pH |
For industrial emulsification or enhanced oil recovery, procuring the exact C10 precursor ensures the lowest possible CMC, minimizing the volume of surfactant required for effective surface tension reduction.
The conjugation of medium-chain β-hydroxy fatty acids to therapeutic peptides enhances their structural stability and biological activity, but this effect is strictly dependent on chain length. Conjugating the anti-cancer peptide DP18L with 3-hydroxydecanoic acid (10 carbons) effectively restores its alpha-helix content and maximizes its anti-proliferative activity against MiaPaCa cancer cells [1]. In direct comparison, conjugating the peptide with the shorter 3-hydroxyhexanoic acid (6 carbons) failed to enhance the anti-cancer activity. Researchers determined that a minimum of 7 carbons is required, with 9 and 10 carbons (3-hydroxydecanoic acid) being the most effective at improving peptide efficacy [1].
| Evidence Dimension | Enhancement of anti-proliferative peptide activity |
| Target Compound Data | High efficacy and restored alpha-helix (3-hydroxydecanoic acid, C10) |
| Comparator Or Baseline | No enhancement of activity (3-hydroxyhexanoic acid, C6) |
| Quantified Difference | C10 provides optimal activity enhancement; C6 provides zero enhancement |
| Conditions | DP18L/DP17L peptide variants tested against MiaPaCa cell lines |
Pharmaceutical researchers developing lipid-conjugated peptide therapeutics must select the C10 fatty acid to ensure sufficient hydrophobic interaction for alpha-helix stabilization and cellular membrane penetration.
In clinical metabolomics, 3-hydroxydecanoic acid serves as a highly specific biomarker for Gram-negative bacterial endotoxemia (as a core component of Lipid A) and severe metabolic dysregulation. Advanced UPLC-MS/MS profiling of plasma from patients with acute-on-chronic liver failure (ACLF) identifies elevated free 3-hydroxydecanoic acid as a distinct neurotoxic marker associated with hepatic encephalopathy [REFS-6, REFS-7]. Furthermore, in plant immunity models, free (R)-3-hydroxydecanoic acid represents the strongest immune elicitor among medium-chain 3-hydroxy fatty acids, triggering LORE-dependent responses that shorter or longer chains fail to activate as potently[1].
| Evidence Dimension | Immune elicitation / Biomarker specificity |
| Target Compound Data | Strongest LORE-dependent immune elicitor and specific ACLF neurotoxin marker |
| Comparator Or Baseline | Other medium-chain 3-hydroxy fatty acids (e.g., C8 or C12) |
| Quantified Difference | C10 exhibits peak elicitor activity and disease correlation compared to adjacent chain lengths |
| Conditions | UPLC-MS/MS plasma profiling and LORE-dependent plant immune assays |
Diagnostic laboratories and metabolomics facilities must procure high-purity 3-hydroxycapric acid standards to accurately calibrate mass spectrometers for detecting these specific endotoxic and metabolic disease signatures.
Used as a core monomer to produce medium-chain-length polyhydroxyalkanoates. These polymers are ideal for biomedical applications like tissue engineering scaffolds and flexible drug delivery matrices, where the C10 chain imparts necessary rubber-like elasticity and lowers the glass transition temperature [1].
Serves as the critical hydrophobic building block for synthesizing rhamnolipids and lipopeptides. It is the right choice for environmental remediation, enhanced oil recovery, and cosmetic formulations requiring ultra-low critical micelle concentrations and high biodegradability [2].
Procured as a high-purity analytical standard for UPLC-MS/MS workflows. It is essential for quantifying Lipid A / lipopolysaccharide levels in blood samples to diagnose Gram-negative sepsis, or for profiling metabolic disorders like acute-on-chronic liver failure (ACLF) and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [3].
Utilized in pharmaceutical R&D to lipidate antimicrobial and anti-cancer peptides. The 10-carbon chain is optimal for stabilizing the alpha-helical structure of peptides and enhancing their penetration into target cell membranes without causing excessive non-specific toxicity [4].